Tetrahydroamentoflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

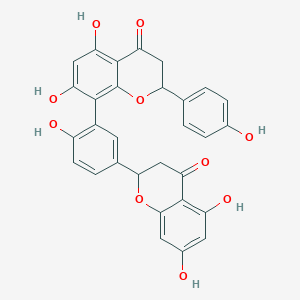

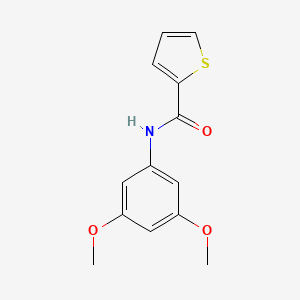

Tetrahydroamentoflavone (THA) is a typical biflavonoid . It is a natural product found in Cycas beddomei, Schinus terebinthifolia, and other organisms .

Synthesis Analysis

The synthesis of biflavonoids like Tetrahydroamentoflavone is a complex process. A review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid, provides some insights into the synthesis of such compounds . Another study describes a one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones .Molecular Structure Analysis

Tetrahydroamentoflavone has a molecular formula of C30H22O10 . It is also considered as an apigenin dimer linked by a C3′-C8′′ covalent bond . The molecular weight is 542.5 g/mol .Chemical Reactions Analysis

Tetrahydroamentoflavone has been evaluated for its antioxidant activity by various antioxidant assays in vitro . The IC50 values of THA were calculated for superoxide (•O2-) radical-scavenging, Fe2±chelating, Cu2±chelating, DPPH• (1,1-diphenyl-2-picrylhydrazyl radical) scavenging, ABTS•+ (3-ethylbenzthiazoline-6-sulfonic acid radical) scavenging, and Cu2±reducing power .Physical And Chemical Properties Analysis

Tetrahydroamentoflavone has a molecular weight of 542.5 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.5 .科学的研究の応用

Anti-Inflammatory Applications

Tetrahydroamentoflavone has been identified as an anti-inflammatory compound in Chinese olive (Canarium Album L.) fruit extracts. It was isolated using various chromatography techniques and its structure was elucidated through proton nuclear magnetic resonance (NMR) spectra. The compound showed significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages, suggesting its potential use as a health food ingredient with anti-inflammatory properties .

Antimicrobial Activity

Research has demonstrated that Tetrahydroamentoflavone possesses strong antibacterial activity against certain strains such as Bacillus subtilis and Staphylococcus carnosus. The minimum inhibitory concentration (MIC) was found to be ≥ 0.063 mg/mL, indicating its potential as an antibacterial agent .

Anti-Cancer Potential

Tetrahydroamentoflavone has been involved in anti-cancer activity by mediating various signaling pathways. It has shown promise in inhibiting the growth of cancer cells, making it a subject of interest in oncological research .

Antiviral Capabilities

The compound has displayed potential antiviral capabilities, including activity against SARS-CoV-2. It binds to the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) of the virus, suggesting its use as a therapeutic drug to control viral infections .

作用機序

Target of Action

Tetrahydroamentoflavone (THA) is a biflavonoid that has been found to interact with several targets. It has been reported to mediate various signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . These targets play a crucial role in cellular processes such as inflammation, cell proliferation, and apoptosis .

Mode of Action

THA interacts with its targets through various mechanisms. For instance, it has been shown to block apoptotic cell death by reducing the activation of caspase 3 and PARP . It also exhibits antioxidant activity through metal-chelating and radical-scavenging, which involves donating a hydrogen atom (H·) and an electron (e) .

Biochemical Pathways

THA affects several biochemical pathways. It is involved in anti-cancer activity by mediating various signaling pathways such as ERK, NF-κB, and PI3K/Akt . These pathways play a crucial role in regulating cell growth, proliferation, and survival. By modulating these pathways, THA can inhibit the growth of cancer cells and induce apoptosis .

Result of Action

At the molecular and cellular level, THA has been shown to have multiple effects. It has strong antioxidant activity, with IC50 values indicating it possesses 2.54 times the total antioxidant level than the standard antioxidant Trolox . It also has anti-inflammatory, anti-oxidation, anti-microorganism, metabolism regulation, neuroprotection, radioprotection, musculoskeletal protection, and antidepressant effects .

将来の方向性

Tetrahydroamentoflavone has shown promising results in antibacterial activity studies . Even slight differences in the chemical structure have fundamental effects on the activity of isolated biflavonoids. This suggests a specific binding of these substances in bacteria and thus enables detailed investigations of the mode of action in the future .

特性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTQJSQDLWNWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydroamentoflavone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)

![(1S)-spiro[2,3-dihydro-1H-naphthalene-4,3'-2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,8-diol](/img/structure/B1208305.png)

![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)

![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)

![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)